N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE
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Overview
Description
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a fluorophenyl group, which often enhances the biological activity and stability of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of laboratory-scale reactions, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the benzofuran core may interact with various enzymes and proteins, modulating their activity. This compound’s effects are mediated through complex biochemical pathways, which are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl compounds: These include 2-fluoroamphetamine and 2-fluoromethamphetamine, which share the fluorophenyl group but differ in their core structures.
Benzofuran derivatives: These include compounds like 7-methoxybenzofuran, which share the benzofuran core but lack the fluorophenyl group.
Uniqueness
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran core and a fluorophenyl group, which confer distinct chemical and biological properties. This combination enhances its stability, binding affinity, and potential therapeutic effects, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-20(25-3,14-8-4-5-9-15(14)21)12-22-19(23)17-11-13-7-6-10-16(24-2)18(13)26-17/h4-11H,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAMWVGJTSGJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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